molecular formula C8H2Cl2N2O2 B8809070 6,7-Dichloroquinoxaline-2,3-dione CAS No. 146847-76-9

6,7-Dichloroquinoxaline-2,3-dione

Cat. No.: B8809070
CAS No.: 146847-76-9
M. Wt: 229.02 g/mol
InChI Key: KPULYMSKFDKVDY-UHFFFAOYSA-N
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Description

6,7-Dichloroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4Cl2N2O2. It is known for its role as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxaline-2,3-dione typically involves the reaction of 4,5-dichlorophenylenediamine with diethyl oxalate. The mixture is refluxed overnight, cooled to room temperature, and filtered to obtain the product as a gray solid powder . The reaction conditions include:

    Reagents: 4,5-dichlorophenylenediamine, diethyl oxalate

    Conditions: Reflux overnight, cooling, and filtration

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used.

    Oxidation and Reduction Reactions: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The primary mechanism of action of 6,7-Dichloroquinoxaline-2,3-dione involves its role as a competitive antagonist at the NMDA receptor glycine site . By binding to this site, the compound inhibits the action of glycine, a co-agonist required for NMDA receptor activation. This inhibition can modulate synaptic transmission and has implications for various neurological processes.

Comparison with Similar Compounds

Comparison: 6,7-Dichloroquinoxaline-2,3-dione is unique due to its specific substitution pattern and its role as an NMDA receptor antagonist. This distinguishes it from other quinoxaline derivatives, which may have different biological activities and applications.

Properties

CAS No.

146847-76-9

Molecular Formula

C8H2Cl2N2O2

Molecular Weight

229.02 g/mol

IUPAC Name

6,7-dichloroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H

InChI Key

KPULYMSKFDKVDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NC(=O)C(=O)N=C21)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2.655 g (15.0 mmol) of 4,5-dichlorophenylene-1,2-diamine and 1.986 g (15.75 nmol) oxalic acid dihydrate (Fisher Scientific Co., used as received) in 22.5 mL of 2N aq. HCl was refluxed with stirring at 125° C. (bath temperature) for 2.5 h, (during the first 5 min heating, the suspension almost turned into a solution, then began to form a precipitate). The reaction mixture was allowed to cool to 22° C., and H2O (50 mL) was added. The precipitate was collected on a Hirsh funnel by vacuum filtration, washed with H2O (6×25 mL) and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (98%) of 6,7-dichloroquinoxaline-2,3-dione as a deep pink powder. Mp. >400° C. 1H NMR (DMSO-d6): δ12.016 (s, 2H), 7.234 (s, 2H). This product was used in the next reaction without further purification.
Quantity
2.655 g
Type
reactant
Reaction Step One
Quantity
1.986 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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